3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
Description
Properties
IUPAC Name |
3-[[6-(3-methylphenyl)pyridazin-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUJGXOGBUTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204877 | |
| Record name | 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-53-4 | |
| Record name | 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[6-(3-Methylphenyl)-3-pyridazinyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reaction: The 3-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a palladium-catalyzed coupling reaction.
Amidation: The amino group is introduced through an amidation reaction, where the pyridazinyl intermediate reacts with an amine.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of benzoic acids can exhibit anti-inflammatory and analgesic properties. The specific structure of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid may enhance these properties, making it a candidate for drug development targeting pain and inflammation pathways.
Anticancer Research
Several studies have explored the anticancer potential of pyridazine derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This area of research is promising, particularly for cancers that are resistant to conventional therapies.
Proteomics and Biochemical Research
This compound has also been utilized in proteomics research as a specialty product. Its role in biochemical assays and studies helps in understanding protein interactions and functions, which are crucial for drug discovery and development processes.
Material Science
Beyond biological applications, this compound is being investigated for its properties in material science, particularly in the development of polymers and nanomaterials. Its chemical stability and reactivity can be advantageous in creating advanced materials with specific functionalities.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 3: Application in Proteomics
In a study focused on protein-ligand interactions, researchers utilized this compound to probe binding affinities with target proteins involved in cellular signaling pathways. The results provided insights into the molecular mechanisms underlying protein interactions, paving the way for future drug design strategies.
Mechanism of Action
The mechanism of action of 3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic Acid
- Molecular Formula : C₁₈H₁₅N₃O₂
- Molecular Weight : 305.34 g/mol
- Key Differences: The methyl group is at the para position of the phenyl ring instead of the meta position. For example, the para-methyl group could enhance hydrophobic interactions with target proteins compared to the meta-substituted analog .
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic Acid
- Molecular Formula : C₁₇H₁₂FN₃O₂
- Molecular Weight : 309.29 g/mol
- Key Differences : Substitution of the methyl group with a fluorine atom at the para position introduces electronegativity, which may enhance dipole interactions or alter metabolic stability. Additionally, the benzoic acid group is at the para position, which could influence hydrogen-bonding patterns with biological targets .
Heterocyclic Core Modifications
3-[(1-Methyl-6-oxidanylidene-pyridin-3-yl)carbonylamino]benzoic Acid (5QR)
- Molecular Formula : C₁₄H₁₂N₂O₄
- Molecular Weight : 280.26 g/mol
- Key Differences: Replacement of the pyridazine core with a pyridinone ring introduces a ketone group, which increases polarity and hydrogen-bonding capacity. The carbonylamino linker (vs. a direct amino bridge) may reduce conformational flexibility, impacting target engagement .
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic Acid
- Molecular Formula : C₁₇H₁₅N₃O₃S
- Molecular Weight : 341.38 g/mol
- Key Differences: Incorporation of a thienopyridine core introduces sulfur, which can enhance π-π stacking interactions or alter redox properties. The additional amino and methyl groups on the heterocycle may improve solubility or metabolic stability compared to pyridazine-based analogs .
Linker Group Variations
3-(2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-propanoic Acid
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Key Differences: A propanoic acid linker replaces the pyridazine-amino-benzoic acid architecture. The dihydropyridinone core with methyl groups may confer distinct pharmacokinetic properties, such as improved oral bioavailability due to reduced molecular weight and complexity .
Biological Activity
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid, with a molecular formula of and a molecular weight of 305.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research indicates that compounds with similar structures can modulate proteolytic pathways, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and regulating protein degradation.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Proteasome and Cathepsin Activity Study
- In a study evaluating benzoic acid derivatives, this compound showed significant activation of proteasomal and lysosomal activities in human foreskin fibroblasts. The highest activation was observed at a concentration of 5 μM, demonstrating its potential as a modulator of protein degradation pathways .
-
Antiproliferative Effects on Cancer Cells
- Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that while it inhibited growth in Hep-G2 and A2058 cell lines, it did not exhibit significant cytotoxicity at lower concentrations (1-10 μg/mL), suggesting a therapeutic window for further exploration .
Q & A
Q. What established synthetic routes are available for 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step process involving condensation of substituted benzaldehydes with aniline derivatives, followed by oxidation. Key steps include:
Condensation : Reacting 3-methylphenyl-substituted pyridazine precursors with aminobenzoic acid derivatives in acidic media (e.g., H₂SO₄ or HCl) to form intermediates like 2-[(Y-phenyl)methyl]benzoic acids .
Oxidation : Using aqueous alkaline solutions (e.g., KOH/NaOH) with oxidizing agents like potassium persulfate or H₂O₂ at 10–50°C to yield the final phthalide or benzoic acid derivatives. Urea may be added to minimize by-products like [(Y-phenyl)-bis(aminophenyl)]methane .
Critical Factors : Temperature control during oxidation and the choice of acidic medium significantly affect yield and purity.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral angles, as demonstrated for structurally analogous pyridazine derivatives (e.g., mean C–C bond length precision: ±0.005 Å) .
- FT-IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For example, pyridazine ring protons typically resonate at δ 7.5–8.5 ppm in DMSO-d₆ .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Anti-proliferative assays : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) with MTT or SRB assays, measuring IC₅₀ values. Autophagy induction can be confirmed via LC3-II Western blotting .
- Anticancer screening : Evaluate apoptosis markers (e.g., caspase-3 activation) and mTOR/p70S6K pathway inhibition, as seen in pyridazinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Discrepancies may arise from variations in cell lines (e.g., androgen-sensitive vs. resistant prostate cancer models) or dosing protocols. Cross-validate using multiple models .
- Structural analogs : Compare activities of derivatives with substitutions at the 3-methylphenyl or benzoic acid moieties to identify pharmacophore requirements .
Q. What computational strategies enhance mechanistic understanding of this compound’s pharmacokinetics?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to targets like mTOR or autophagy-related proteins, referencing crystallographic data from PDB entries (e.g., ligand D1Q) .
- QSAR modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps calculated via DFT) with bioactivity to guide synthetic modifications .
Q. What challenges arise in scaling up synthesis, and how can purity be maintained?
- Methodological Answer :
- By-product management : The formation of [(Y-phenyl)-bis(aminophenyl)]methane during condensation requires optimized stoichiometry and acidic conditions (e.g., methanesulfonic acid with urea) .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with C18 columns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
